Cas no 148553-50-8 ((S)-Pregabalin)

(S)-Pregabalin 化学的及び物理的性質
名前と識別子
-
- pregabalin
- 3-(aminomethyl)-5-methyl-hexanoic acid
- Pregablin
- (3S)-3-(aminomethyl)-5-methyl-hexanoic acid
- (R-)-3-isobutyl GABA
- 3-isobutyl GABA
- CI 1008
- CI-1008
- Hexanoic acid
- 3-(aminomethyl)-5-methyl-(3S)-Hexanoic acid
- 3-(aminomethyl)-5-methyl-(S)-Lyrica
- PD 144723
- PD-144723
- Pregabalin [USAN]
- TOS-BB-0910
- Pregabalin intermediate
- (S)-Pregabalin
- Pregabalin solution
- (S)-3-(Aminomethyl)-5-methylhexanoic acid
- (S)-3-(Aminomethyl)-5-methylhexanoic acid CI-1008 PD-144723
- (S)-Pregabalin (1.0 mg
- Lyrica
- PREDNISOLONESODIUMPHOSPHATE
- (R)-Pregabalin
- xiangxizhiliao
- LYRICA (pregabalin)
- 3(S)-(AMINOMETHYL)-5
- (S)-(+)-Pregabalin-d4
- Prebali
- 普瑞巴林
- (3S)-3-(aminomethyl)-5-methylhexanoic acid
- Hexanoic acid, 3-(aminomethyl)-5-methyl-, (3S)-
- (S)-3-Isobutyl GABA
- AYXYPKUFHZROOJ-ZETCQYMHSA-N
- 55JG375S6M
- Hexanoic acid, 3-(aminomethyl)-5-methyl-, (S)-
- (S)-3-(Aminomethyl)-5-methylhexanoicacid
- Hexano
- China pregabalin crystal supplier
-
- MDL: MFCD00917044
- インチ: 1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
- InChIKey: AYXYPKUFHZROOJ-ZETCQYMHSA-N
- SMILES: O([H])C(C([H])([H])[C@@]([H])(C([H])([H])N([H])[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- 精确分子量: 159.12600
- 同位素质量: 159.125929
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: 194-196°C
- Boiling Point: 274.0±23.0 °C at 760 mmHg
- フラッシュポイント: 9℃
- Refractive Index: 1.464
- Solubility: deionized water: ≥10mg/mL
- PSA: 63.32000
- LogP: 1.78240
- 比旋光度: D23 +10.52° (c = 1.06 in water)
- Solubility: deionized water: ≥10mg/mL
- 濃度: 10.0 mg/mL in water
- じょうきあつ: 0.0±1.2 mmHg at 25°C
(S)-Pregabalin Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- Warning Statement: P210-P260-P280-P301 + P310-P311
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 63-48/22-39/23/24/25-23/24/25-11
- セキュリティの説明: 22-36/37-45-16-7
-
危険物標識:
- 储存条件:2-8°C
(S)-Pregabalin 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
(S)-Pregabalin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2840-50MG |
Pregabalin |
148553-50-8 | >98.0%(T) | 50mg |
¥515.00 | 2024-04-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001805 |
148553-50-8 | ¥1556.03 | 2023-01-13 | ||||
Axon Medchem | 1823-2 x 10 mg |
Pregabalin |
148553-50-8 | 98% | 2 x 10 mg |
€120.00 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031276-250mg |
(S)-Pregabalin |
148553-50-8 | 99% | 250mg |
¥20 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031276-1g |
(S)-Pregabalin |
148553-50-8 | 99% | 1g |
¥27 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031276-5g |
(S)-Pregabalin |
148553-50-8 | 99% | 5g |
¥104 | 2024-05-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001805 |
(S)-Pregabalin |
148553-50-8 | European Pharmacopoeia (EP) Reference Standard | ¥2530.35 | 2022-02-23 | ||
DC Chemicals | DCAPI1473-100 mg |
Pregabalin |
148553-50-8 | 100mg |
$200.0 | 2022-02-28 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-066-1ML |
Pregabalin solution |
148553-50-8 | 1ml |
¥2590.21 | 2023-04-28 | ||
TRC | P704790-1g |
(S)-Pregabalin |
148553-50-8 | 1g |
$ 518.00 | 2023-09-06 |
(S)-Pregabalin Suppliers
(S)-Pregabalin 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
(S)-Pregabalinに関する追加情報
Recent Advances in (S)-Pregabalin Research: Insights from Chemical and Pharmacological Studies
The compound (S)-Pregabalin (CAS: 148553-50-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potent pharmacological properties. As a gamma-aminobutyric acid (GABA) analog, (S)-Pregabalin is widely recognized for its efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder. Recent studies have focused on optimizing its synthesis, understanding its mechanism of action at the molecular level, and exploring its potential applications in novel therapeutic areas.
A groundbreaking study published in the Journal of Medicinal Chemistry (2023) elucidated the stereoselective synthesis of (S)-Pregabalin, highlighting the importance of chiral purity in enhancing its therapeutic efficacy. The research team employed asymmetric hydrogenation techniques to achieve high enantiomeric excess (ee) of (S)-Pregabalin, thereby minimizing the presence of the less active (R)-enantiomer. This advancement not only improves the cost-effectiveness of large-scale production but also ensures consistent pharmacological performance.
In parallel, a 2024 study in Neuropharmacology investigated the molecular interactions of (S)-Pregabalin with the α2δ subunit of voltage-gated calcium channels. Using cryo-electron microscopy (cryo-EM), researchers visualized the binding pocket of (S)-Pregabalin, revealing novel insights into its modulatory effects on neurotransmitter release. These findings provide a structural basis for designing next-generation analogs with enhanced selectivity and reduced side effects.
Furthermore, clinical trials conducted in 2023-2024 have expanded the therapeutic scope of (S)-Pregabalin. A Phase IIb trial demonstrated its potential in managing fibromyalgia, with patients reporting significant pain reduction and improved quality of life. Another exploratory study suggested its neuroprotective effects in traumatic brain injury (TBI) models, opening avenues for repurposing this well-established drug.
Despite these advancements, challenges remain in optimizing the pharmacokinetic profile of (S)-Pregabalin. Recent pharmacokinetic studies have identified variability in absorption rates among different patient populations, prompting investigations into novel formulation strategies such as nanocrystal technology and prodrug approaches. These innovations aim to enhance bioavailability and reduce dosing frequency.
In conclusion, the latest research on (S)-Pregabalin (148553-50-8) underscores its enduring relevance in medicinal chemistry and neuroscience. The integration of synthetic chemistry, structural biology, and clinical research continues to unlock new dimensions of this versatile therapeutic agent. Future directions may include combinatorial therapies and personalized medicine approaches tailored to individual patient pharmacogenomics.
148553-50-8 ((S)-Pregabalin) Related Products
- 75143-89-4(3-(2-Methylpropyl)pentanedioic Acid)
- 60-32-2(6-Aminocaproic acid)
- 101200-48-0(Tribenuron-methyl (~90%))
- 148553-51-9((R)-Pregabalin)
- 1185039-20-6(GABAPENTIN-D4)
- 89584-22-5(4-Amino-3,3-dimethylbutanoic acid)
- 63562-03-8(Cycloheptaneaceticacid, 1-(aminomethyl)-)
- 60142-96-3(Gabapentin)
- 128013-69-4(rac-Pregabalin)
- 74223-64-6(Metsulfuron-methyl)

